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Compound of Interest

Compound Name:
2-Morpholino-1,3-thiazole-5-

carbaldehyde

Cat. No.: B085800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route and detailed

structural elucidation of 2-Morpholino-1,3-thiazole-5-carbaldehyde, a key intermediate in the

development of novel therapeutics. This document outlines a probable synthetic protocol and

the application of modern analytical techniques for its structural confirmation.

Introduction
2-Morpholino-1,3-thiazole-5-carbaldehyde (C₈H₁₀N₂O₂S, Molar Mass: 198.24 g/mol ) is a

heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a common

feature in molecules developed for a range of therapeutic areas, including oncology and

infectious diseases. Accurate synthesis and unambiguous structure determination are critical

for its application in drug discovery and development. This guide details the necessary

experimental procedures and data interpretation for these purposes.

Synthesis
A plausible and efficient method for the synthesis of 2-Morpholino-1,3-thiazole-5-
carbaldehyde is the Vilsmeier-Haack formylation of 2-morpholinothiazole. This reaction

introduces a formyl group onto the electron-rich thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation
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Materials:

2-Morpholinothiazole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (3 equivalents) is dissolved in

anhydrous dichloromethane.

The solution is cooled to 0 °C in an ice bath.

Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution,

maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at

this temperature to form the Vilsmeier reagent.

A solution of 2-morpholinothiazole (1 equivalent) in anhydrous dichloromethane is added

dropwise to the reaction mixture at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates

the consumption of the starting material.

The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated

sodium bicarbonate solution until the effervescence ceases.

The aqueous layer is extracted three times with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using a hexane-ethyl

acetate gradient to afford 2-Morpholino-1,3-thiazole-5-carbaldehyde as a solid.

Structure Elucidation
The structure of the synthesized 2-Morpholino-1,3-thiazole-5-carbaldehyde is confirmed

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For the target compound, both ¹H and ¹³C NMR, along with 2D correlation

experiments (COSY, HSQC, HMBC), would be employed for complete assignment.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.
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Data Acquisition:

Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and

HMBC spectra.

The expected chemical shifts are based on typical values for morpholine and thiazole

derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.85 s 1H -CHO

~7.90 s 1H Thiazole H-4

~3.80 t, J = 4.8 Hz 4H Morpholine -CH₂-O

~3.60 t, J = 4.8 Hz 4H Morpholine -CH₂-N

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Assignment

~185.0 CH -CHO

~170.0 Cq Thiazole C-2

~145.0 Cq Thiazole C-5

~120.0 CH Thiazole C-4

~66.5 CH₂ Morpholine -CH₂-O

~48.0 CH₂ Morpholine -CH₂-N

Interpretation Workflow:

A logical workflow for the interpretation of the NMR data is essential for unambiguous structure

confirmation.
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Acquire 1D NMR Spectra
(¹H, ¹³C, DEPT-135)

Identify Proton Signals:
- Aldehyde proton (~9.8 ppm)
- Thiazole proton (~7.9 ppm)

- Two morpholine triplets

Identify Carbon Signals:
- Carbonyl (~185 ppm)

- Quaternary carbons (C-2, C-5)
- Thiazole CH (~120 ppm)

- Two morpholine CH₂

Acquire 2D NMR Spectra
(COSY, HSQC, HMBC)

HSQC Analysis:
Correlate proton signals
to their attached carbons

HMBC Analysis:
- Aldehyde proton to Thiazole C-5

- Thiazole H-4 to C-2, C-5
- Morpholine protons to Thiazole C-2

Final Structure Confirmation

Click to download full resolution via product page

Caption: NMR data interpretation workflow.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Instrumentation:

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation:
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A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or

acetonitrile).

Data Acquisition:

The sample is introduced into the ESI source, and the mass spectrum is acquired in positive

ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 199.0536 ~199.0536

[M+Na]⁺ 221.0355 ~221.0355

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through

characteristic losses of the morpholine and thiazole moieties.[6][7][8]

[M+H]⁺
m/z = 199

Loss of CO
m/z = 171

- CHO

Loss of C₂H₄O
(from Morpholine)

m/z = 155

Loss of Morpholine
m/z = 113

Thiazole ring cleavage

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.
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Conclusion
The combination of a well-defined synthetic protocol, such as the Vilsmeier-Haack reaction,

and comprehensive structural analysis using high-field NMR spectroscopy and high-resolution

mass spectrometry allows for the unambiguous synthesis and characterization of 2-
Morpholino-1,3-thiazole-5-carbaldehyde. The detailed experimental procedures and

expected data presented in this guide provide a solid framework for researchers in the field of

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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